N-(3-Fluorophenyl)-N-methyl-L-alanine
Description
N-(3-Fluorophenyl)-N-methyl-L-alanine is a fluorinated derivative of the non-proteinogenic amino acid L-alanine. Its structure consists of an alanine backbone (NH₂-CH(CH₃)-COOH) modified by substitution of the amino group with a methyl group and a 3-fluorophenyl moiety. The compound’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(2S)-2-(3-fluoro-N-methylanilino)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
ZPQJWPNZLQQXIX-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C1=CC(=CC=C1)F |
Canonical SMILES |
CC(C(=O)O)N(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of N-(3-Fluorophenyl)-N-methyl-L-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of potassium trifluoroborates as reagents can offer advantages such as moisture and air stability, which are beneficial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Fluorophenyl)-N-methyl-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and protein modifications.
Industry: It can be employed in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-N-methyl-L-alanine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s ability to cross biological membranes and interact with enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Pharmaceuticals
- Beta-N-methylamino-L-alanine (BMAA) Structure: L-alanine with an N-methyl group and a β-amino group. Key Differences: BMAA lacks the fluorophenyl group but is neurotoxic, acting via NMDA receptor agonism . Toxicity: EC₅₀ ~1 mM in neuronal cultures, causing excitotoxic damage .
- Meta-Fluorofentanyl Structure: Contains a 3-fluorophenyl group but integrated into a piperidine-based opioid scaffold. Key Differences: The fluorophenyl group enhances µ-opioid receptor binding affinity and metabolic stability .
Agrochemical Derivatives
Flamprop-methyl
- Structure : N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine ester.
- Key Differences : Chlorine and fluorine substituents on phenyl, with an ester group increasing lipophilicity .
- Applications : Herbicide targeting grass weeds in cereals .
- Molecular Weight : 377.82 g/mol, significantly larger than the target compound due to ester and benzoyl groups .
Metalaxyl
Data Table: Comparative Analysis of Key Compounds
Key Findings and Implications
Structural Effects on Bioactivity: The 3-fluorophenyl group in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to non-fluorinated analogs like N-methyl-L-alanine . Halogenated derivatives (e.g., flamprop-methyl) show agrochemical efficacy due to increased stability and target binding .
Toxicity Considerations :
- Fluorophenyl-containing compounds (e.g., meta-fluorofentanyl) exhibit potent receptor interactions, suggesting that the target compound’s safety profile requires rigorous evaluation .
Synthetic Routes :
- Microbial engineering (e.g., C. glutamicum) could be adapted for scalable production by introducing fluorophenyl groups via enzymatic or chemical coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
